3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide
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Description
3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C18H19ClN2O5S and its molecular weight is 410.87. The purity is usually 95%.
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Scientific Research Applications
Enzyme Inhibition
3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide and similar compounds have been explored for their potential as enzyme inhibitors. Notably, they exhibit strong inhibition of human carbonic anhydrases, which are therapeutically relevant. This inhibition is facilitated by the primary sulfonamide functionality, which enables the construction of the [1,4]oxazepine ring and acts as an enzyme prosthetic zinc-binding group, enhancing their efficacy as carbonic anhydrase inhibitors (Sapegin et al., 2018).
Photodynamic Therapy
Compounds with a similar structure have been investigated for their use in photodynamic therapy, particularly in cancer treatment. These compounds, including zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. Their effectiveness in Type II mechanisms makes them potential candidates for treating cancer via photodynamic therapy (Pişkin et al., 2020).
Antiviral and Antifungal Properties
Related benzenesulfonamides bearing the 1,3,4-oxadiazole moiety have demonstrated significant antiviral and antifungal activities. Their structure, involving the 4-methyl/chloro/methoxybenzenesulfonamide group, has been shown to contribute to these properties, highlighting the potential of similar compounds in antiviral and antifungal drug development (Zareef et al., 2007).
Novel Heterocyclic Systems
The compound and its analogs have been utilized in the synthesis of new heterocyclic systems like dibenzo[b,f]pyrazolo[1,5-d][1,4]oxazepines. These systems are achieved through tandem aromatic nucleophilic substitution and other chemical processes, contributing to the expansion of available heterocyclic compounds for various applications (Sapegin et al., 2012).
Antimicrobial and Enzyme Inhibitor Effects
Studies have shown that Schiff bases derived from sulfonamides, similar in structure to the compound , have notable antimicrobial activities and inhibitory effects on carbonic anhydrase enzymes. This makes them promising candidates for antimicrobial and enzyme-targeted therapies (Alyar et al., 2018).
Properties
IUPAC Name |
3-chloro-N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O5S/c1-18(2)10-26-16-8-11(4-6-14(16)20-17(18)22)21-27(23,24)12-5-7-15(25-3)13(19)9-12/h4-9,21H,10H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFHGKBBVGYWAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl)NC1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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